molecular formula C11H9N B2640159 7-Ethenylquinoline CAS No. 2137872-66-1

7-Ethenylquinoline

Cat. No.: B2640159
CAS No.: 2137872-66-1
M. Wt: 155.2
InChI Key: HITKJZPTWAZTDK-UHFFFAOYSA-N
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Description

7-Ethenylquinoline is a quinoline derivative characterized by an ethenyl (-CH=CH₂) substituent at the 7-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure.

Properties

IUPAC Name

7-ethenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITKJZPTWAZTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethenylquinoline can be achieved through several methods. One common approach involves the reaction of 7-chloroquinoline with vinyl magnesium bromide in the presence of a palladium catalyst. This reaction proceeds via a Heck coupling mechanism, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Ethenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-7-carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield 7-ethylquinoline using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline-7-carboxylic acid.

    Reduction: 7-Ethylquinoline.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 7-ethenylquinoline exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study demonstrated that a series of this compound derivatives were synthesized and evaluated for their cytotoxicity against human breast cancer cells (MCF-7). The most potent compound showed an IC50 value of 5 µM, significantly lower than that of standard chemotherapeutic agents .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial activities. Compounds derived from this scaffold have shown effectiveness against a range of bacterial strains, including resistant strains.

Data Table: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
7-Ethenyl-4-methylquinolineStaphylococcus aureus16 µg/mL
7-Ethenyl-2-methylquinolinePseudomonas aeruginosa64 µg/mL

This table illustrates the varying degrees of efficacy among different derivatives, highlighting the potential for developing new antibiotics based on the this compound structure.

Fluorescent Dyes

Due to its fluorescent properties, this compound is being explored as a potential fluorescent dye in biological imaging. Its ability to intercalate into nucleic acids makes it suitable for labeling DNA in live-cell imaging applications.

Case Study:
In a recent investigation, researchers utilized this compound as a fluorescent probe to visualize DNA in live cells. The study reported successful imaging with minimal cytotoxicity, demonstrating its potential as a tool for studying cellular processes .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and selectivity.

Data Table: Synthesis Pathways of this compound

Synthesis MethodYield (%)Notes
Skraup Synthesis85Traditional method with good yield
Microwave-Assisted Synthesis95Enhanced speed and efficiency
Palladium-Catalyzed Cross-Coupling90Selective functionalization possible

These methods illustrate the versatility in synthesizing this compound and its derivatives, allowing for further exploration of their biological activities.

Mechanism of Action

The mechanism of action of 7-Ethenylquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Electronic Differences

The substituent at the 7-position significantly influences the physicochemical and electronic properties of quinoline derivatives:

Compound Substituent at 7-position Key Properties
7-Ethenylquinoline Ethenyl (-CH=CH₂) High electron density due to conjugated double bond; potential for polymerization or cross-coupling reactions.
7-Chloroquinoline Chloro (-Cl) Electron-withdrawing effect enhances electrophilic substitution reactions; used in antimalarial drug precursors .
7-(2-Ethoxyethoxy)quinoline Ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) Bulky substituent reduces reactivity; limited toxicity data available .
2-Alkylquinolines Alkyl (-R) Synthesized via solvent-free methods with sulfonic acid; improved hydrophobicity .
7-Substituted 8-quinolinols Hydroxy (-OH) Chelating properties; applications in metal coordination and medicinal chemistry .

Biological Activity

7-Ethenylquinoline is a derivative of quinoline, a compound known for its diverse biological activities. Quinoline and its derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its quinoline backbone with an ethenyl group at the 7-position. Its chemical structure can be represented as follows:

C9H7N\text{C}_9\text{H}_7\text{N}

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds like 7-methylquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Compound Cancer Type Mechanism Reference
This compoundBreast CancerInduces apoptosis
7-MethylquinolineLung CancerCell cycle arrest
This compoundColon CancerInhibition of angiogenesis

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC) Reference
Escherichia coliInhibitory32 µg/mL
Staphylococcus aureusBactericidal16 µg/mL

Neuroprotective Effects

Recent studies suggest that certain quinoline derivatives may offer neuroprotective benefits. For example, compounds similar to this compound have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Case Study 1: Antitumor Efficacy

In a preclinical study involving murine models, this compound was administered to evaluate its antitumor efficacy against breast cancer. Results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted using this compound against various pathogens. The results highlighted its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: Similar to other quinolines, it may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It can inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels in cells, leading to oxidative stress and subsequent cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-Ethenylquinoline in laboratory settings?

  • Methodological Answer : When handling this compound, use nitrile gloves and respiratory protection (e.g., EU-standard EN143-certified respirators for particulate filtration) to avoid skin contact or inhalation. Conduct experiments in a fume hood, and ensure immediate access to emergency eyewash stations. For spills, neutralize using inert absorbents and dispose of contaminated materials as hazardous waste. Safety protocols should align with the substance’s incomplete toxicity profile, as acute and chronic effects remain uncharacterized .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Document reaction conditions (e.g., temperature, catalysts, solvents) in detail, and validate purity using HPLC or NMR. Include step-by-step procedures for precursor preparation, purification (e.g., column chromatography), and characterization (e.g., melting point, FTIR). For reproducibility, provide raw data (e.g., chromatograms) in supplementary materials and cross-reference established quinoline synthesis methodologies .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR (¹H/¹³C) to confirm substituent positions and vinyl group integration.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • XRD (if crystalline) to resolve stereochemical ambiguities. Compare spectral data with computational simulations (e.g., DFT) to resolve discrepancies .

Q. How should researchers address the lack of ecological toxicity data for this compound?

  • Methodological Answer : Conduct preliminary ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) to estimate LC50 values. If data gaps persist, apply the precautionary principle in waste disposal and include disclaimers in publications about environmental risks. Cite analogous quinoline derivatives’ toxicity profiles to infer potential hazards .

Q. What ethical considerations apply when publishing incomplete safety data for this compound?

  • Methodological Answer : Clearly state limitations in toxicity characterization (e.g., “substance not fully evaluated per OECD guidelines”) in the Methods section. Obtain institutional review board (IRB) approval for studies involving human/animal exposure and disclose compliance with ethical standards (e.g., REACH regulations) .

Q. How can researchers optimize reaction yields for this compound derivatives?

  • Methodological Answer : Perform kinetic studies (e.g., varying temperature/pH) and analyze byproducts via GC-MS. Use design-of-experiment (DoE) software to identify optimal conditions. Report yield variability and statistical significance (e.g., ±SD from triplicate trials) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

  • Methodological Answer : Apply multi-technique validation:

  • Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian).
  • Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity of substituents.
  • Cross-validate with independent synthetic routes to rule out isomerization artifacts .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement strict QC measures:

  • Monitor raw material purity (e.g., via certificate of analysis from suppliers).
  • Use in-line FTIR for real-time reaction monitoring.
  • Apply multivariate analysis (e.g., PCA) to identify critical process parameters affecting variability .

Q. How can researchers investigate the photostability of this compound under experimental conditions?

  • Methodological Answer : Expose samples to controlled UV-Vis irradiation (e.g., solar simulator) and track degradation kinetics via HPLC. Identify photoproducts using high-resolution MS/MS and propose degradation pathways. Include dark controls to isolate light-induced effects .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Assess goodness-of-fit with AIC/BIC criteria. For small datasets, apply non-parametric methods (e.g., Kruskal-Wallis test) and report confidence intervals .

Q. How should researchers address discrepancies in reported synthetic yields across literature studies?

  • Methodological Answer : Perform meta-analysis of published protocols to identify confounding variables (e.g., solvent purity, catalyst aging). Replicate key studies under standardized conditions and publish comparative yield tables with methodological annotations. Highlight procedural deviations impacting reproducibility .

Q. What advanced computational methods can predict this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states and electron density maps (e.g., Fukui indices). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots. Integrate machine learning (e.g., QSAR models) trained on analogous quinoline systems .

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